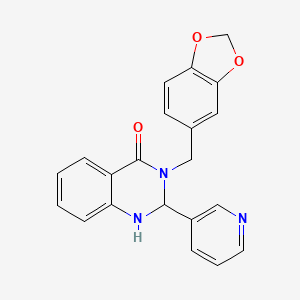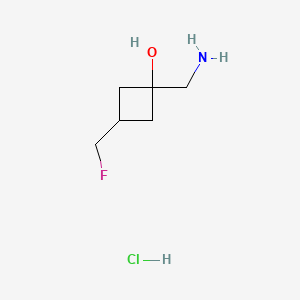
2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone, also known as CQPE, is a synthetic compound that has been gaining attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has been studied for its potential applications in various fields, including anti-cancer therapy, anti-inflammatory therapy, and neuroprotection. In anti-cancer therapy, 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In anti-inflammatory therapy, 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neuroprotection, 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has been shown to protect against oxidative stress and reduce neuronal damage.
Wirkmechanismus
The mechanism of action of 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone can inhibit the growth of cancer cells, reduce the production of pro-inflammatory cytokines and chemokines, and protect against oxidative stress. In vivo studies have shown that 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone can reduce tumor growth, inflammation, and neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone in lab experiments is its high potency and specificity. 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one limitation of using 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone research, including the development of more potent and selective analogs, the investigation of its pharmacokinetics and toxicity profile, and the exploration of its potential applications in other fields, such as infectious diseases and metabolic disorders. Additionally, the development of novel drug delivery systems that can improve the solubility and bioavailability of 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone could enhance its therapeutic potential.
Synthesemethoden
2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone can be synthesized through a series of chemical reactions starting from 5-chloro-8-hydroxyquinoline. The first step involves the conversion of 5-chloro-8-hydroxyquinoline to 5-chloro-8-nitroquinoline, followed by reduction to 5-chloro-8-aminoquinoline. The amino group is then protected with a Boc group, and the resulting compound is reacted with pyrrolidine-1-carbonyl chloride to form 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone.
Eigenschaften
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-12-5-6-13(15-11(12)4-3-7-17-15)20-10-14(19)18-8-1-2-9-18/h3-7H,1-2,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEOWHLPIYOYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dimethyl-4-[[5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazol-2-yl]methyl]morpholine](/img/structure/B7453813.png)

![1-[2-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-oxoethyl]cinnolin-4-one](/img/structure/B7453825.png)
![N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2-[4-(2-hydroxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7453838.png)
![1-Cyclopentyl-3-[[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]methyl]imidazolidine-2,4,5-trione](/img/structure/B7453840.png)
![N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-3-(1-phenylpyrazol-4-yl)propanamide](/img/structure/B7453845.png)
![5-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7453849.png)

![1-[4-(4-Fluorophenyl)sulfonyl-1,4-diazepan-1-yl]-3-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-one](/img/structure/B7453859.png)


![N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B7453878.png)
![1-[3-(2-Thiophen-2-ylpyrrolidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B7453889.png)
![N-[[4-[(3-chloro-2-methylphenyl)carbamoyl]phenyl]methyl]thiophene-2-carboxamide](/img/structure/B7453901.png)